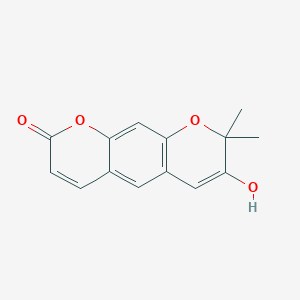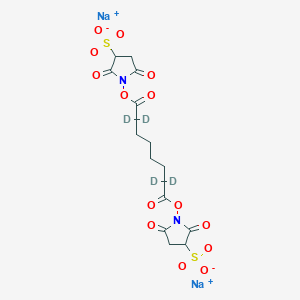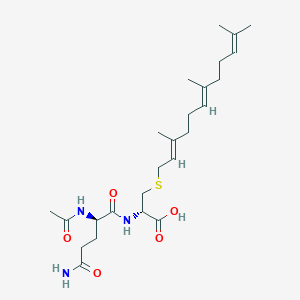![molecular formula C13H19N3O2S B11929847 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)
5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin alkyne, also known as PEG4 carboxamide-Propargyl Biotin, is a compound that combines the properties of biotin and an alkyne group. Biotin, a water-soluble B-vitamin, is essential for various metabolic processes, while the alkyne group allows for bio-orthogonal reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This unique combination makes biotin alkyne a valuable tool in biochemical research and molecular biology .
准备方法
Synthetic Routes and Reaction Conditions
Biotin alkyne can be synthesized through a series of chemical reactions involving biotin and an alkyne-containing reagent. One common method involves the reaction of biotin with propargylamine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form the desired biotin alkyne compound .
Industrial Production Methods
In industrial settings, the production of biotin alkyne involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The final product is typically characterized using techniques like NMR (nuclear magnetic resonance) and mass spectrometry to ensure its quality .
化学反应分析
Types of Reactions
Biotin alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. This reaction is highly specific and efficient, forming a stable triazole linkage between the alkyne group of biotin alkyne and an azide-containing molecule .
Common Reagents and Conditions
The CuAAC reaction typically requires a copper(I) catalyst, such as copper sulfate (CuSO₄) or copper(I) bromide (CuBr), along with a reducing agent like sodium ascorbate. The reaction is usually carried out in an aqueous or mixed solvent system at room temperature .
Major Products
The major product of the CuAAC reaction involving biotin alkyne is a biotinylated triazole compound. This product retains the biotin moiety, allowing for subsequent detection or purification using streptavidin, avidin, or NeutrAvidin proteins .
科学研究应用
Biotin alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and detection of biomolecules, such as proteins, nucleic acids, and lipids
Medicine: Utilized in drug delivery systems and the development of diagnostic assays
Industry: Applied in the production of biotinylated reagents and affinity purification systems
作用机制
Biotin alkyne exerts its effects through the CuAAC reaction, where the alkyne group reacts with an azide group to form a triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of azide-containing molecules. The biotin moiety then facilitates the detection or purification of the labeled molecules through its strong binding affinity to streptavidin, avidin, or NeutrAvidin proteins .
相似化合物的比较
Biotin alkyne can be compared to other biotin derivatives and alkyne-containing compounds:
Biotin azide: Similar to biotin alkyne but contains an azide group instead of an alkyne group. Both compounds are used in click chemistry but react with different partners (alkynes vs. .
Biotin hydrazide: Contains a hydrazide group and is used for labeling aldehyde or ketone groups. .
Propargylamine: An alkyne-containing compound used in the synthesis of biotin alkyne. .
Biotin alkyne’s uniqueness lies in its ability to participate in CuAAC reactions while retaining the biotin moiety for subsequent detection or purification, making it a versatile tool in various scientific applications .
属性
分子式 |
C13H19N3O2S |
|---|---|
分子量 |
281.38 g/mol |
IUPAC 名称 |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-prop-2-ynylpentanamide |
InChI |
InChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18) |
InChI 键 |
JJXUHRONZVELPY-UHFFFAOYSA-N |
规范 SMILES |
C#CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B11929787.png)
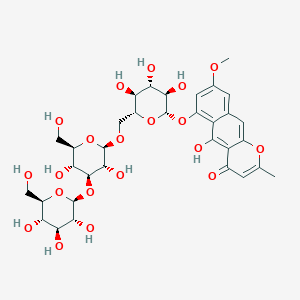
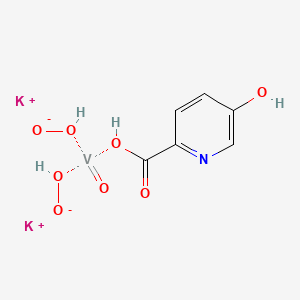
![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)
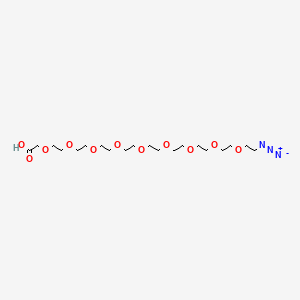

![(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B11929818.png)
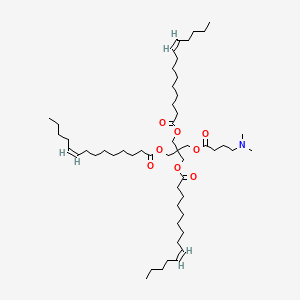
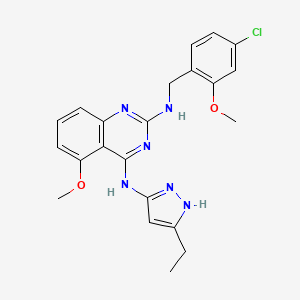
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
